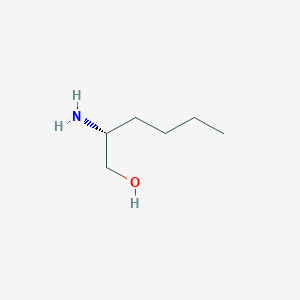

(2R)-2-aminohexan-1-ol

Description

(2R)-2-Aminohexan-1-ol is a chiral amino alcohol with a six-carbon chain, featuring an amino group (-NH₂) at the second carbon and a hydroxyl group (-OH) at the first carbon in the (R)-configuration. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functional groups and stereochemistry. Its applications range from prodrug development (as seen in nanoparticle-based theranostic systems ) to studies on enantioselective recognition in chiral environments .

Properties

IUPAC Name |

(2R)-2-aminohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEOTCPCYHSVTC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80696-28-2 | |

| Record name | (S)-(+)-2-Amino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2R)-2-aminohexan-1-ol, also known as 2-aminohexan-1-ol hydrochloride, is a chiral compound characterized by the presence of both an amino group and a hydroxyl group attached to a six-carbon chain. This unique structure allows it to exhibit diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula: C₆H₁₅ClN₁O₁

- Molecular Weight: Approximately 153.65 g/mol

- Chirality: The compound exists in two enantiomeric forms, which can lead to different biological activities based on stereochemistry.

Synthesis

The synthesis of this compound typically involves the reduction of corresponding ketone or aldehyde precursors. A common method is the catalytic hydrogenation of 2-aminohexan-1-one using palladium on carbon as a catalyst under mild conditions (room temperature and atmospheric pressure) . In industrial settings, continuous flow hydrogenation methods are often employed for scalable production, enhancing yield and purity while minimizing side reactions.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes and receptors, influencing biological processes. Its chiral nature allows for specific interactions with biological targets, which may lead to therapeutic effects in medical applications. Studies have focused on its role in enzyme mechanisms and protein-ligand interactions, suggesting potential applications in drug design .

Study 1: Interaction with TLR7

In a recent study involving mice, this compound was tested for its effects on immune response modulation through Toll-like receptor 7 (TLR7) stimulation. Mice were administered varying doses of the compound, followed by subcutaneous injection of R848 to stimulate TLR7. Blood plasma was collected to assess IL-6 levels via ELISA. Results indicated that while no significant mortality was observed across treatment groups, the compound's impact on immune markers requires further investigation .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing derivatives of this compound for enhanced biological activity. The study explored structural modifications and their effects on binding affinity with various biological targets. Results suggested that specific modifications could enhance the compound's efficacy while minimizing side effects, highlighting its potential in therapeutic applications .

Comparative Analysis

The following table summarizes the structural features and uniqueness of this compound compared to related compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| (S)-2-aminohexan-1-ol hydrochloride | Enantiomer with similar properties | Different biological activity |

| 2-aminohexane | Lacks hydroxyl group | Different reactivity |

| 2-amino-1-butanol | Shorter carbon chain | Distinct chemical properties |

| (S)-3-aminohexan-1-ol hydrochloride | Similar structure but different positioning | Variations in reactivity and biological effects |

| (S)-2,6-diaminohexan-1-ol dihydrochloride | Contains additional amino groups | Unique reactivity due to multiple functional groups |

Comparison with Similar Compounds

Physicochemical and Toxicological Data Comparison

| Compound | logP | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | ~1.2* | 117.19 | Moderate (polar) | Drug delivery, synthesis |

| 1-Aminohexan-2-ol | ~0.8* | 117.19 | High (polar) | Synthetic intermediates |

| (R)-2-Aminohexan-1-ol HCl | N/A | 153.65 | High (aqueous) | Pharmaceutical salts |

| 2-Ethyl-1-hexanol | 2.8 | 130.23 | Low (nonpolar) | Industrial plasticizers |

| (1R,2R)-Cyclohexan-1-ol deriv | 1.96 | 219.32 | Low (lipophilic) | Receptor-binding studies |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.